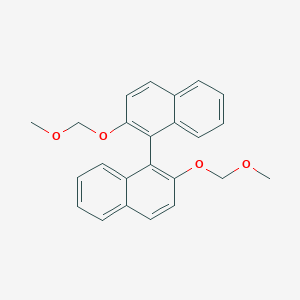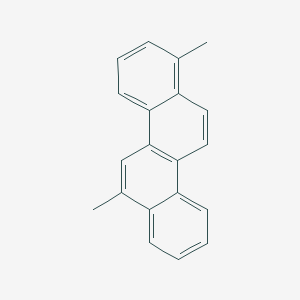
1,6-dimethylchrysene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-dimethylchrysene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H16. It consists of four fused benzene rings with two methyl groups attached at the 1 and 6 positions. This compound is a derivative of chrysene, which is a naturally occurring PAH found in coal tar and other fossil fuels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,6-dimethylchrysene typically involves the alkylation of chrysene. One common method is the Friedel-Crafts alkylation, where chrysene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from coal tar, where it is present in small quantities. The coal tar is subjected to fractional distillation, and the fraction containing chrysene derivatives is further purified using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 1,6-dimethylchrysene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Friedel-Crafts alkylation and acylation reactions use catalysts like AlCl3.
Major Products:
Oxidation: Quinones and other oxygenated PAHs.
Reduction: Dihydro derivatives.
Substitution: Alkylated and acylated chrysene derivatives.
Applications De Recherche Scientifique
1,6-dimethylchrysene has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of PAHs and their environmental impact.
Biology: Research on its biological effects, including its potential carcinogenicity, is ongoing.
Medicine: Derivatives of chrysene are being explored for their potential use in cancer treatment.
Industry: It is used in the production of dyes, pigments, and other organic materials
Mécanisme D'action
The mechanism of action of 1,6-dimethylchrysene involves its interaction with cellular components. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and proteins, disrupting normal cellular functions .
Comparaison Avec Des Composés Similaires
Chrysene: The parent compound with no methyl groups.
1-Methylchrysene: A derivative with a single methyl group at the 1 position.
5,6-Dimethylchrysene: A derivative with methyl groups at the 5 and 6 positions
Uniqueness: 1,6-dimethylchrysene is unique due to its specific substitution pattern, which affects its chemical reactivity and biological activity. The presence of methyl groups at the 1 and 6 positions can influence its interaction with enzymes and other cellular components, making it distinct from other chrysene derivatives .
Propriétés
IUPAC Name |
1,6-dimethylchrysene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16/c1-13-6-5-9-18-16(13)10-11-19-17-8-4-3-7-15(17)14(2)12-20(18)19/h3-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEOIWPUGZKNOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C=C(C4=CC=CC=C34)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20151684 |
Source


|
| Record name | Chrysene, 1,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20151684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117022-39-6 |
Source


|
| Record name | Chrysene, 1,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117022396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chrysene, 1,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20151684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
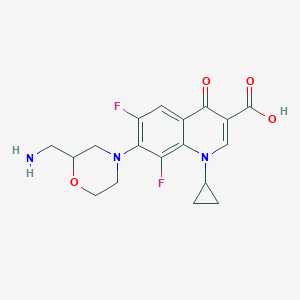
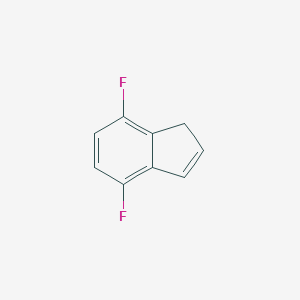
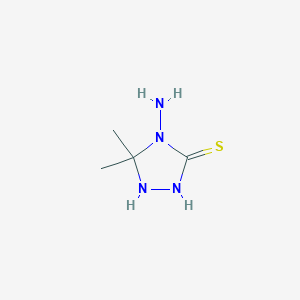
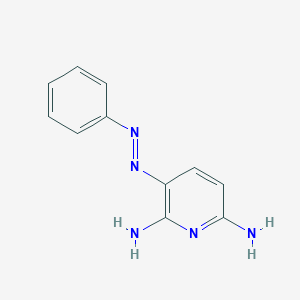
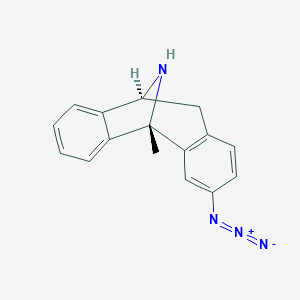
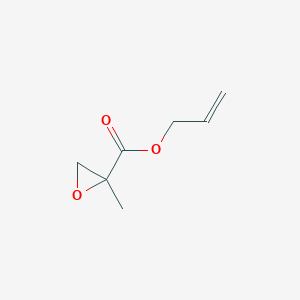
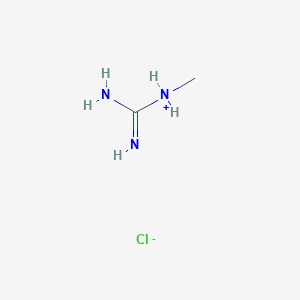
![6-propionylbenzo[d]thiazol-2(3H)-one](/img/structure/B135380.png)
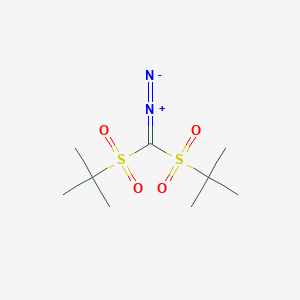
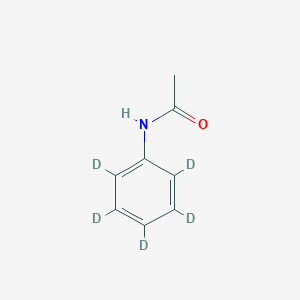
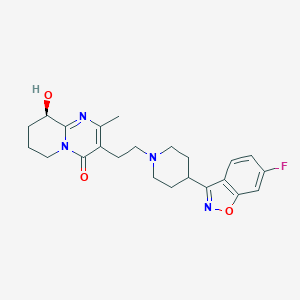
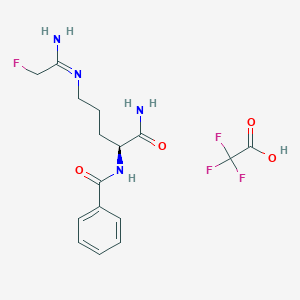
![Imidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-(9CI)](/img/structure/B135391.png)
